3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
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Description
3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C17H17FN6O2S and its molecular weight is 388.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
The chemical compound "3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine" is involved in the synthesis of various bioactive compounds. Research has demonstrated its utility in creating sulfonamide and amide derivatives that incorporate the piperazine ring along with an imidazo[1,2-b]pyridazine moiety. These compounds have been synthesized through reactions involving chloro-2-substituted aryl or alkyl imidazo[1,2-b]pyridazine derivatives, followed by reactions with alkyl or substituted aryl acid chloride or sulfonyl chloride. Such derivatives have shown potential in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016).
Antimicrobial and Anticancer Activities
The compound's derivatives are explored for antimicrobial activities, with some exhibiting significant activity against various pathogens. Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety have been prepared and found to possess antimicrobial properties, indicating their potential in medical applications (Ammar et al., 2004). Moreover, novel fluoro-substituted benzo[b]pyran compounds, potentially synthesized from related chemical structures, demonstrated anti-lung cancer activity, underscoring the compound's relevance in developing anticancer therapeutics (Hammam et al., 2005).
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O2S/c18-14-2-4-15(5-3-14)27(25,26)23-12-10-22(11-13-23)16-6-7-17(21-20-16)24-9-1-8-19-24/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKOQROYILNGEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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